molecular formula C10H18O B8590160 7-Octen-1-ol, 7-methyl-3-methylene- CAS No. 73945-79-6

7-Octen-1-ol, 7-methyl-3-methylene-

Cat. No.: B8590160
CAS No.: 73945-79-6
M. Wt: 154.25 g/mol
InChI Key: KNBNDCBHTQFHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Octen-1-ol, 7-methyl-3-methylene- is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Octen-1-ol, 7-methyl-3-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Octen-1-ol, 7-methyl-3-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Applications

Flavoring and Fragrance Industry
7-Octen-1-ol, 7-methyl-3-methylene-, is recognized for its pleasant aroma and is utilized in the flavoring and fragrance industries. It has been reported to occur naturally in certain fruits, contributing to their characteristic scents . This compound can be synthesized for use in perfumes and food flavorings, offering a natural alternative to synthetic fragrances.

Pharmaceutical Research
Research indicates that compounds similar to 7-Octen-1-ol exhibit biological activity that could be beneficial in pharmaceutical applications. Studies have shown that these compounds can possess antimicrobial properties, making them candidates for developing new antimicrobial agents . The exploration of their efficacy against various pathogens is an ongoing area of research.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several terpenoid alcohols, including 7-Octen-1-ol, against common bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This finding suggests potential applications in developing natural preservatives or therapeutic agents .

Case Study 2: Flavor Profile Analysis

In a study analyzing the flavor profiles of various fruits, researchers identified 7-Octen-1-ol as a key component contributing to the aroma of Prunus avium (sweet cherry). The compound's concentration was correlated with consumer preference, highlighting its importance in food science and sensory evaluation .

Industrial Applications

Agricultural Uses
Due to its potential insect-repellent properties, 7-Octen-1-ol may find applications in agricultural pest management. Its natural origin makes it an attractive alternative to synthetic pesticides, aligning with sustainable agriculture practices.

Cosmetic Formulations
The cosmetic industry has begun exploring the use of natural compounds like 7-Octen-1-ol in formulations due to their skin-friendly properties. Its inclusion in skincare products could enhance sensory attributes while providing additional benefits derived from its biological activity.

Properties

CAS No.

73945-79-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7-methyl-3-methylideneoct-7-en-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h11H,1,3-8H2,2H3

InChI Key

KNBNDCBHTQFHMF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC(=C)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.1 Grams (10.0 mmol) of the above complex is suspended in 15 ml of dry ether, and 12 ml of dimethyl sulfide is added under nitrogen. The resulting solution is cooled to -60° and another 14 ml of dimethyl suflide is added to dissolve the precipitate that forms. The Grignard reagent (24 ml, 9.6 mmol) from B above is added at -60° over 5 min and the reaction is stirred at -45° for 2 hr. Trimethylsilyl 3-butynyl ether (1.4 g, 9.8 mmol) (preparation follows) in ether/pentane (5 ml/30 ml) is added at -45°; the mixture is allowed to warm to -25° with stirring for several hours. The reaction is then poured into a pre-cooled (<-10°) solution of HCl/sat. NH4Cl, allowed to warn to RT and stirred overnight. The reaction is worked up by water and extraction with ether (2×). The ether phases are combined, washed with sat (NH4)2SO4, water and brine, filtered and solvent removed to give 7-methyl-3-methylene-7-octen-1ol.
[Compound]
Name
above complex
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
ether pentane
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

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